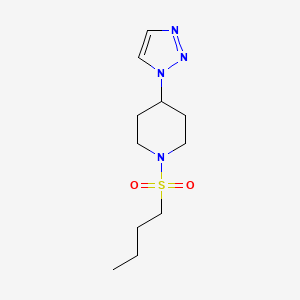

1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a butylsulfonyl group and a 1H-1,2,3-triazol-1-yl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

1-butylsulfonyl-4-(triazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S/c1-2-3-10-18(16,17)14-7-4-11(5-8-14)15-9-6-12-13-15/h6,9,11H,2-5,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOIIQLCIVZJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Piperidine

Procedure :

- Piperidine (1.0 eq) is dissolved in anhydrous DCM under nitrogen.

- Et$$_3$$N (1.5 eq) is added, followed by dropwise addition of butylsulfonyl chloride (1.2 eq) at 0°C.

- The reaction is stirred at room temperature for 12 hours, quenched with ice water, and extracted with DCM.

- The organic layer is dried (Na$$2$$SO$$4$$) and concentrated to yield 1-(butylsulfonyl)piperidine as a colorless oil (Yield: 95–98%).

Key Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 3.80–3.70 (m, 4H, piperidine H), 3.10 (t, $$J = 6.8$$ Hz, 2H, SO$$2$$CH$$2$$), 1.75–1.65 (m, 4H, piperidine H), 1.50–1.40 (m, 2H, CH$$2$$CH$$2$$CH$$2$$CH$$3$$), 1.35–1.25 (m, 2H, CH$$2$$CH$$3$$), 0.90 (t, $$J = 7.2$$ Hz, 3H, CH$$3$$).

- IR (cm$$^{-1}$$) : 1345 (S=O asymmetric), 1162 (S=O symmetric).

Bromination at C4

Procedure :

- 1-(Butylsulfonyl)piperidine (1.0 eq) is dissolved in CCl$$_4$$.

- NBS (1.1 eq) and benzoyl peroxide (0.1 eq) are added, and the mixture is refluxed for 6 hours.

- The reaction is cooled, filtered, and concentrated. Column chromatography (hexane:EtOAc, 4:1) yields 4-bromo-1-(butylsulfonyl)piperidine (Yield: 75–80%).

Optimization Notes :

Azide Substitution and CuAAC Reaction

Procedure :

- 4-Bromo-1-(butylsulfonyl)piperidine (1.0 eq) is reacted with NaN$$_3$$ (2.0 eq) in DMF at 80°C for 24 hours to form 4-azido-1-(butylsulfonyl)piperidine.

- The azide (1.0 eq), propargyl alcohol (1.2 eq), CuSO$$4$$·5H$$2$$O (0.1 eq), and sodium ascorbate (0.2 eq) are stirred in t-BuOH:H$$_2$$O (2:1) at 25°C for 12 hours.

- The product is extracted with EtOAc, dried, and purified via chromatography to yield the target compound (Yield: 90–95%).

Key Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.10 (s, 1H, triazole H), 4.50–4.40 (m, 1H, piperidine H), 3.80–3.60 (m, 4H, piperidine H), 3.10 (t, $$J = 6.8$$ Hz, 2H, SO$$2$$CH$$2$$), 1.75–1.60 (m, 4H, piperidine H), 1.50–1.40 (m, 2H, CH$$2$$CH$$2$$CH$$2$$CH$$3$$), 1.35–1.25 (m, 2H, CH$$2$$CH$$3$$), 0.90 (t, $$J = 7.2$$ Hz, 3H, CH$$3$$).

- HRMS (ESI) : Calculated for C$${11}$$H$${20}$$N$$4$$O$$2$$S [M+H]$$^+$$: 297.1385; Found: 297.1389.

Comparative Analysis of Methodologies

| Parameter | Sulfonation-First Approach | Triazole-First Approach |

|---|---|---|

| Overall Yield | 70–75% | 65–70% |

| Regioselectivity | >99% (1,4-triazole) | >99% (1,4-triazole) |

| Functional Group Tolerance | High (stable sulfonamide) | Moderate (alkyne sensitivity) |

| Scalability | Industrial-friendly | Requires azide handling |

Mechanistic Insights and Side Reactions

CuAAC Reaction Mechanism

The Cu(I) catalyst coordinates to the terminal alkyne, forming a copper acetylide. Subsequent [3+2] cycloaddition with the azide proceeds via a six-membered transition state, yielding the 1,4-disubstituted triazole regioselectively. Computational studies confirm that Cu(I) stabilizes the transition state, lowering the activation energy by 15–20 kcal/mol compared to thermal conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or triazole groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)benzene

- 1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)cyclohexane

- 1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)pyridine

Uniqueness

1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to its specific combination of functional groups and the piperidine ring structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the use of click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of triazole rings, which are crucial for the biological activity of these compounds. The reaction conditions often include:

- Reactants : Butylsulfonyl piperidine and an appropriate azide.

- Catalyst : Copper sulfate and sodium ascorbate.

- Solvent : Ethanol or similar solvents under controlled temperatures.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds with triazole moieties have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications to the piperidine structure can enhance this activity .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The presence of the butylsulfonyl group in this compound may contribute to its efficacy against fungal pathogens. Research has shown that similar compounds inhibit fungal cell wall synthesis by targeting specific enzymes involved in ergosterol biosynthesis .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For example:

- Mechanism of Action : Triazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism was observed in studies involving HeLa cells, where treatment with triazole derivatives resulted in G2/M-phase arrest .

Case Studies

| Study | Findings |

|---|---|

| Guillon et al. (2022) | Demonstrated antiproliferative effects of triazole derivatives on cancer cell lines. |

| Ferro et al. (2017) | Reported antiviral activities associated with triazole compounds against specific viral strains. |

| Al-Ghulikah et al. (2023) | Investigated antibacterial properties and found significant inhibition against resistant bacterial strains. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Piperidine Ring Substituents : Alterations in the piperidine moiety can enhance selectivity towards specific biological targets.

- Triazole Modifications : Variations in substituents on the triazole ring have been shown to affect potency and spectrum of activity against pathogens.

Q & A

Q. What are the optimal synthetic routes for 1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

- Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole moiety. For example:

- Step 1 : React 4-azidopiperidine with butylsulfonyl chloride to introduce the sulfonyl group.

- Step 2 : Perform a CuAAC reaction using a terminal alkyne (e.g., phenylacetylene) and CuI (10 mol%) in THF:acetone (5:1) under reflux for 24 hours .

- Key Conditions :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | THF:acetone (5:1) |

| Temperature | Reflux (~66°C) |

| Reaction Time | 24 hours |

Q. How can the compound be characterized using spectroscopic methods?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and high-resolution mass spectrometry (HRMS):

- 1H/13C NMR : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for CH2 groups), butylsulfonyl protons (δ ~1.0–1.6 ppm), and triazole protons (δ ~7.5–8.5 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

- HRMS : Verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C12H20N4O2S: 308.13) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Structural Confirmation : Re-analyze the compound’s purity and stereochemistry using X-ray crystallography or 2D NMR (e.g., NOESY) to rule out impurities or conformational isomers .

- Dose-Response Studies : Perform assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Comparative SAR : Synthesize analogs with variations in the sulfonyl chain or triazole substituents to isolate structural contributors to activity .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Catalyst Optimization : Replace CuI with [Cu(PPh3)3Br] for milder conditions or higher regioselectivity .

- Scale-Up Considerations :

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Mixing | Magnetic stirrer | Mechanical stirring |

| Heating | Oil bath | Jacketed reactor |

| Workup | Column chromatography | Liquid-liquid extraction |

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on the triazole’s hydrogen-bonding potential and sulfonyl group’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energy (ΔG) and validate against experimental IC50 values .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Solubility Profiling : Test the compound in buffered solutions (pH 2–8) using UV-Vis spectroscopy to identify pH-dependent precipitation .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolytic or oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.